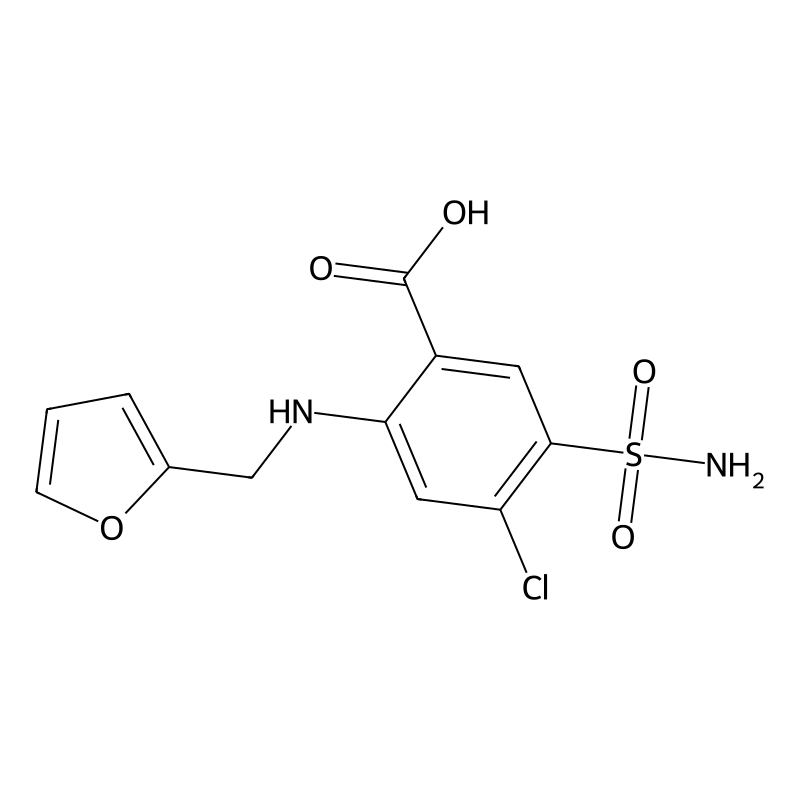

Furosemide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 1 mg/mL at 73 °F (NTP, 1992)

The sodium salt can be recrystallized from water; the solubility of the salt in water at room temperature is 6%. /Furosemide sodium salt/

In water, 73.1 mg/L at 30 °C

Slightly soluble in water

Slightly soluble in chloroform, ether. Soluble in acetone, methanol, DMF, aqueous solutions above pH 8.0. Less soluble in ethanol.

Soluble in methanol, acetone, dilute NaOH

Freely soluble in alkali hydroxide

0.0731 mg/mL at 30 °C

Synonyms

Canonical SMILES

furosemide clinical pharmacology and therapeutic role

Core Clinical Pharmacology

Furosemide is a potent diuretic whose action is centered on the kidneys. The table below summarizes its fundamental pharmacological properties [1] [2] [3]:

| Property | Description |

|---|---|

| Mechanism of Action | Inhibition of the Na⁺-K⁺-2Cl⁻ (NKCC2) cotransporter in the thick ascending limb of the Loop of Henle. [1] [3] [4] |

| Primary Effect | Reduced reabsorption of sodium, chloride, and potassium; increased water excretion (diuresis). [1] [4] |

| Secondary Effects | Disruption of the counter-current multiplier, reducing medullary tonicity; increased renal synthesis of prostaglandins, contributing to vasodilation. [3] [5] |

| Bioavailability | ~50% on average, but highly variable (10%-100%); reduced in decompensated heart failure and edema. [1] [2] [3] |

| Protein Binding | >95% (primarily to albumin). [2] [6] [3] |

| Metabolism & Excretion | Minimally metabolized in the liver; ~50% excreted unchanged in urine via active secretion by organic anion transporters (OAT1/OAT3). [2] [6] [4] |

| Onset of Action | Oral: ~30-60 min; IV: ~5 min. [2] [3] [4] |

| Duration of Action | Oral: 4-6 hours; IV: ~2 hours. [2] [3] [4] |

The following diagram illustrates the journey of this compound to its site of action and its primary effect on the nephron.

This compound's pathway of action and key sites of potential resistance.

Established and Emerging Therapeutic Roles

This compound is FDA-approved for edema due to heart failure, liver cirrhosis, and renal disease, including nephrotic syndrome [1] [2] [7]. Its use is guided by specific dosing and therapeutic goals.

Standard Dosing and Administration

Dosing must be individualized, especially when converting between formulations [2] [7] [3].

| Condition | Initial Adult Dose (Oral) | Notes & Titration |

|---|---|---|

| Edema | 20-80 mg once or twice daily [7]. | Titrate based on clinical response. In heart failure, the dose is often higher [2]. |

| Acute Decompensated Heart Failure | IV dose equivalent to or 2.5x the daily oral maintenance dose [2]. | Higher initial doses can lead to faster symptom improvement [2]. |

| Hypertension | 40 mg twice daily [7]. | Not a first-line agent; preferred in advanced CKD (eGFR <30 mL/min) [2]. |

| Hepatic Ascites | 40 mg combined with 100 mg spironolactone [2]. | Start in hospital; titrate to max 160 mg/400 mg spironolactone [2]. |

| IV to Oral Conversion | Oral dose = 2 x IV dose [3]. | Due to ~50% oral bioavailability [3]. |

Novel Applications and Protocols

The this compound Stress Test (FST) for AKI: The FST has emerged as a dynamic functional test to predict the severity of Acute Kidney Injury (AKI). A standardized IV dose (1.0-1.5 mg/kg in non-loop diuretic naïve patients) is administered, and urine output is measured over the subsequent 2 hours. A response of less than 200 mL in 2 hours is a strong predictor of AKI progression and the need for renal replacement therapy [6]. This test helps in risk stratification and clinical decision-making in critically ill patients.

Subcutaneous Administration for Heart Failure: A novel, pH-neutral formulation of this compound for subcutaneous delivery is being developed. Administered via an on-body infusor over 5 hours, it offers bioavailability equivalent to the IV route. This has the potential to shift effective decongestion therapy from the hospital to the outpatient setting, reducing admissions and healthcare costs [8].

Key Clinical Challenges and Protocols

Diuretic Resistance

Resistance to this compound is a common clinical challenge. The mechanisms and mitigation strategies are outlined below [1] [3] [5].

| Mechanism | Description | Overcoming Strategy |

|---|---|---|

| "Braking" Phenomenon | Adaptive sodium retention between doses due to activation of the Renin-Angiotensin-Aldosterone System (RAAS) and sympathetic nervous system [1] [3]. | Enforce sodium restriction; administer multiple daily doses [3]. |

| Post-Diuretic Sodium Retention | After the drug effect wanes, the nephron avidly conserves sodium [2]. | Dose this compound at intervals shorter than its therapeutic effect (e.g., BID or TID) [2]. |

| Maladaptive Distal Nephron Hypertrophy | Chronic use causes hypertrophy of distal tubular cells, increasing sodium reabsorption capacity [1] [2]. | Add a thiazide diuretic (e.g., metolazone) to block sodium uptake in the distal tubule [1] [2] [3]. |

| Impaired Delivery in AKI/CKD | In AKI, uremic toxins and metabolic acidosis compete for OAT transporters; hypoalbuminemia reduces drug delivery [6]. | Higher or repeated dosing; combination therapy; address hypoalbuminemia [6]. |

The workflow for addressing diuretic resistance in a clinical setting can be visualized as follows:

A strategic approach to managing this compound resistance.

Toxicity and Adverse Effect Profile

This compound's adverse effects are primarily related to its potent electrolyte-wasting effects and ototoxicity [1] [9] [10].

| Adverse Effect | Key Monitoring Parameters & Management |

|---|

| Electrolyte Imbalances (Hypokalemia, Hyponatremia, Hypochloremia, Hypomagnesemia, Hypocalcemia) | Monitor: Serum electrolytes (especially K⁺), CO₂, BUN, creatinine. [1] [7] [10] Manage: Electrolyte repletion, dietary counseling. [7] | | Ototoxicity (Tinnitus, Hearing Loss - can be permanent) | Risk Factors: Rapid IV bolus, high doses, concomitant renal impairment, use with other ototoxic drugs (e.g., aminoglycosides). [1] [5] [4] Management: Slow IV infusion; avoid concurrent ototoxins; monitor for symptoms. [1] [4] | | Nephrotoxicity / Dehydration | Caused by excessive fluid loss. Monitor fluid status, weight, and renal function. Usually reversible upon discontinuation and rehydration. [1] [4] | | Hyperuricemia / Gout | Inhibits uric acid excretion. Monitor serum uric acid. [4] | | Hypersensitivity | this compound is a sulfonamide derivative. Use with caution in patients with sulfa allergy. [7] [10] [4] | | Photosensitivity | Increased skin sensitivity to sunlight. Advise use of sunscreen and protective clothing. [10] | | Other | Blood dyscrasias, pancreatitis, worsening of glucose tolerance. [9] [10] [4] |

Future Directions and Conclusions

Research continues to refine the therapeutic role of this compound. Key areas of development include:

- The standardization and validation of the This compound Stress Test for risk stratification in AKI [6].

- The potential for subcutaneous this compound to revolutionize outpatient heart failure management and reduce hospitalizations [8].

- Ongoing investigation into the long-term consequences of loop diuretic use, such as hearing loss and thiamine deficiency [4].

References

- 1. (PDF) this compound : Clinical , Pharmacology , and... Therapeutic Role [academia.edu]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound [oxfordmedicaleducation.com]

- 4. This compound [en.wikipedia.org]

- 5. sciencedirect.com/topics/medicine-and-dentistry/ this compound [sciencedirect.com]

- 6. The this compound stress test: current use and future potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (oral route) - Side effects & dosage [mayoclinic.org]

- 8. Review Article From Oral to Subcutaneous this compound [sciencedirect.com]

- 9. Side effects of this compound [nhs.uk]

- 10. This compound (Lasix) - Uses, Side Effects, and More [webmd.com]

furosemide mechanism of action NKCC2 cotransporter

Structural Basis of NKCC2 Inhibition

Understanding how furosemide binds to and inhibits NKCC2 has been advanced by structural studies of the closely related cotransporter, NKCC1, which shares a high degree of homology with NKCC2 [1].

- Binding Site Location: this compound, and the related loop diuretic bumetanide, bind to a pocket in the extracellular ion translocation pathway of the cotransporter. This pocket is formed by transmembrane helices TM1b, TM6a, TM3, and TM10 [1].

- Inhibition Mechanism: The drug molecule acts as a plug, wedging into this extracellular vestibule. This physically prevents ions from accessing their central binding sites within the transporter, thereby arresting it in an outward-open conformation and halting the ion translocation cycle [1].

- Key Interaction: The acidic group (e.g., carboxyl group) of this compound is critical for its function, as it competes for the chloride-binding site (Cl−site1) within the transporter pore [2] [1].

This structural mechanism is illustrated in the following diagram:

This compound inhibits NKCC2 by binding to its extracellular ion translocation pathway.

Regulatory Pathways & Experimental Insights

Beyond simple competitive inhibition, NKCC2 activity is dynamically regulated by a phosphorylation cascade. This compound's administration itself can influence this pathway as a compensatory mechanism.

Key Regulatory Pathway (WNK-SPAK/OSR1-NKCC2)

A well-defined kinase pathway regulates NKCC2 by phosphorylating key N-terminal threonine residues, which activates the transporter and promotes its membrane translocation [3]. This pathway involves:

- WNK Kinases: With No Lysine (K) kinases sense intracellular chloride levels.

- Downstream Kinases: SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) are directly activated by WNKs.

- Phosphorylation of NKCC2: SPAK/OSR1 phosphorylate specific threonine residues in the NKCC2 N-terminus, enhancing its transport activity [3].

The relationship between this compound and this pathway is complex. While this compound directly inhibits NKCC2 function, research suggests its administration may also trigger activation of the cGMP/PKG I (cGKI) signaling pathway. This cGKI-mediated response is hypothesized to be a compensatory mechanism that promotes NKCC2 phosphorylation and membrane translocation, potentially to counteract the drug's inhibitory effect [4].

Experimental Protocol: Analyzing NKCC2 Phosphorylation

To investigate NKCC2 regulation, a standard protocol involves assessing its phosphorylation status using a phospho-specific antibody [4].

- Animal Model: Use wild-type and genetically modified mice (e.g., cGKI-deficient cGKIα-rescue mice) [4].

- Drug Administration: Treat mice with this compound (e.g., 10 mg/kg intraperitoneally) or a vehicle control.

- Tissue Preparation: Sacrifice animals after a set period (e.g., 30 minutes). Dissect and homogenize kidney outer medulla tissues to obtain protein lysates [4].

- Western Blotting:

- Separate proteins by SDS-PAGE.

- Transfer to a nitrocellulose membrane.

- Incubate membrane with a primary antibody specific for phosphorylated NKCC2 (e.g., the R5 antibody).

- Use a secondary antibody conjugated to horseradish peroxidase.

- Detect signal using chemiluminescence.

- Re-probe the membrane with a total NKCC2 antibody to normalize phosphorylation levels.

- Immunostaining: Perform on kidney tissue sections to visualize the localization of phosphorylated NKCC2 using fluorescence microscopy [4].

Quantitative Pharmacological Data

The tables below consolidate key quantitative data on this compound's pharmacokinetics and electrolyte excretion effects, which are crucial for research and development.

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value | Notes |

|---|---|---|

| Bioavailability | 43-69% (oral) [5] | Highly variable (10-90%) [6] [2]. |

| Onset of Action | 30-60 min (oral); ~5 min (IV) [5] | Rapid onset, especially with intravenous administration. |

| Peak Effect | 1-2 hours (oral); ~30 min (IV) [6] | |

| Duration of Action | 6-8 hours (oral); ~2 hours (IV) [6] [5] | |

| Protein Binding | 91-99% [6] [5] | Primarily to serum albumin. |

| Elimination Half-life | ~2 hours [6] | Can be prolonged in renal failure [7]. |

| Primary Excretion | Renal (66%); Biliary (33%) [5] | 50% excreted unchanged in urine [2]. |

Table 2: Electrolyte Excretion Profile and Common Adverse Effects

| Electrolyte / Effect | Change | Clinical Consequence |

|---|---|---|

| Sodium (Na⁺) | Increased excretion (natriuresis) [8] | Desired therapeutic effect. |

| Chloride (Cl⁻) | Increased excretion [8] | Can lead to hypochloremic metabolic alkalosis [2] [5]. |

| Potassium (K⁺) | Increased excretion [8] | Hypokalemia (common) [7] [5]. |

| Calcium (Ca²⁺) | Increased excretion [9] | Hypocalcemia (possible) [9]. |

| Magnesium (Mg²⁺) | Increased excretion [9] | Hypomagnesemia (common) [5]. |

| Uric Acid | Decreased excretion [6] | Hyperuricemia, potential gout [5]. |

| Ototoxicity | Risk present | Hearing loss, especially with rapid IV, high doses, or renal impairment [5]. |

Research Gaps and Future Directions

Current research highlights several areas for further investigation:

- Specific NKCC2 Structures: While structures of the homologous NKCC1 bound to bumetanide are available, high-resolution cryo-EM structures of NKCC2 with this compound are still needed to guide the design of more specific therapeutics [1].

- Long-term Regulatory Effects: The interplay between chronic this compound use and compensatory pathways, like cGMP/cGKI signaling, requires deeper exploration to understand long-term efficacy and resistance [4].

- Neurological and Off-Target Effects: The role of NKCC1 in the brain and inner ear, and its inhibition by loop diuretics, drives research for CNS-permeant and NKCC1-specific inhibitors to treat neurological disorders without diuretic side effects [1].

References

- 1. Structural basis for inhibition of the Cation-chloride ... [nature.com]

- 2. This compound [derangedphysiology.com]

- 3. The Discovery of the NCC, NKCC2, and the Cation-Coupled ... [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of the Na(+)-K(+)-2Cl(-) cotransporter by cGMP/ ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [en.wikipedia.org]

- 6. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Diuretics [cvpharmacology.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

Furosemide Pharmacokinetics in Impaired Renal Function

The tables below summarize how furosemide's profile changes with renal impairment.

| Parameter | Normal Renal Function | Acute Kidney Injury (AKI) | Rationale for Change |

|---|---|---|---|

| Bioavailability (Oral) | ~51-64% [1] [2] | Highly variable (10-90%) [2] | Impaired gut absorption & edema in heart failure [1]. |

| Protein Binding | >95% (to albumin) [1] [2] | Decreased | Accumulation of organic acids displaces this compound; hypoalbuminemia reduces binding [3]. |

| Volume of Distribution | ~0.181 L/kg (IV) [2] | Not well quantified | Altered fluid status and protein binding affect distribution [3]. |

| Half-life | ~2 hours [1] [2] | Prolonged (up to 24 hrs in severe failure) [2] | Significantly reduced renal clearance of unchanged drug and metabolites [3] [1]. |

| Primary Route of Elimination | Renal ( ~50% unchanged) [1] [2] | Non-renal routes become relatively more important | Glomerular filtration and tubular secretion are compromised [3]. |

Clinical Application: The this compound Stress Test (FST)

The FST is a dynamic functional test that assesses renal reserve and predicts AKI progression by measuring the kidney's response to a standardized this compound challenge [3].

Standardized FST Protocol

| Protocol Aspect | Specification |

|---|---|

| Objective | Predict progression to severe AKI (Stage 3) and need for Renal Replacement Therapy (RRT) [3]. |

| Ideal Candidate | Early AKI (Stage 1-2), euvolemic, hemodynamically stable [3]. |

| Dosing | This compound-naïve: 1.0 - 1.5 mg/kg IV Chronic loop diuretic use: 1.5 - 2.0 mg/kg IV [3]. | | Administration | IV over 20-30 minutes [3]. | | Monitoring & Measurement | Hourly urine output measurement for 6 hours [3]. | | Response Interpretation | Poor Response (Predicts AKI Progression): Urine output < 200 mL in 2 hours or < 100 mL/hour in first 2 hours [3]. |

This compound's Mechanism and FST Workflow

The diagram below illustrates the physiological mechanism of this compound and the logical workflow of the this compound Stress Test.

This compound is secreted into the tubule and blocks the NKCC2 transporter, and a poor urine output response in the FST indicates severe tubular dysfunction [3].

This compound-Associated AKI Risk and Novel Formulations

While this compound is a cornerstone of edema management, evidence highlights its potential to contribute to AKI, necessitating careful risk-benefit assessment [4].

- Risk Factors for this compound-Associated AKI: A 2023 large retrospective study identified several key risk factors [4]. The most significant was high single-day total dose of this compound. Other important factors included ICU admission, pre-existing chronic kidney disease (CKD), lower baseline eGFR, and concurrent use of other potentially nephrotoxic medications like antibiotics, NSAIDs, and even β-blockers or ACEIs/ARBs, which may have a synergistic effect [4].

- Novel Subcutaneous Formulations: Recent research explores subcutaneous (SC) administration. A 2025 Phase 1 study on a concentrated SC formulation (80 mg/mL) demonstrated bioavailability equivalent to IV this compound, with consistent diuresis, natriuresis, and a generally well-tolerated profile [5]. This offers a potential alternative for outpatient management, though its role in established AKI requires further study.

Detailed Experimental Protocols

For researchers, here are detailed methodologies for key experiments cited.

Protocol 1: this compound Stress Test (FST)

This protocol is based on the comprehensive review outlining the standardized FST [3].

- Patient Population: Adults with early AKI (KDIGO Stage 1 or 2). Key prerequisites are euvolemia, hemodynamic stability, and no contraindications to loop diuretics (e.g., sulfa allergy, anuria).

- Dosing: Intravenous this compound is administered as a single weight-based dose. For this compound-naïve patients, use 1.0-1.5 mg/kg. For patients on chronic loop diuretic therapy, use a higher dose of 1.5-2.0 mg/kg.

- Administration: The dose is infused over 20-30 minutes to minimize the risk of ototoxicity.

- Data Collection: Urine output is measured and recorded hourly for 6 hours post-administration. Vital signs, fluid balance, and electrolyte levels (particularly potassium) should be monitored.

- Endpoint & Analysis: The primary endpoint is the cumulative urine volume in the first 2 hours. A poor response, defined as < 200 mL in 2 hours, strongly predicts progression to higher-stage AKI and the need for renal replacement therapy.

Protocol 2: Assessing this compound-Associated AKI Risk

This protocol is derived from the 2023 hospital-based retrospective study [4].

- Study Design & Population: A single-center, retrospective cohort study of hospitalized adult patients. Key exclusion criteria include pre-existing AKI at admission, end-stage renal disease (ESRD), or kidney transplantation.

- Exposure and Outcome Definition:

- Exposure: this compound use, defined by filled prescriptions. Dosing can be analyzed as single-day total dose (mg/kg/day), cumulative dose, and single maximum dose. Intravenous and oral doses are standardized (e.g., IV dose plus 0.5 × oral dose).

- Outcome: Hospital-acquired AKI (HA-AKI), defined per KDIGO criteria as an increase in serum creatinine after the first 24 hours of hospitalization.

- Data Collection: Extract demographic data, comorbidities, baseline eGFR, inpatient department, concomitant medications, and hospitalization-related factors from electronic medical records.

- Statistical Analysis:

- Use propensity score matching (PSM) to balance covariates between this compound users and non-users.

- Employ multivariable logistic regression to identify independent risk factors for HA-AKI among this compound users.

- Develop a predictive nomogram based on the most significant variables identified by the regression model (e.g., single-day dose, ICU stay, eGFR, concomitant medications).

Key Takeaways for Professionals

- Altered PK in AKI is Multifactorial: Reduced delivery, secretion, and action on tubules all contribute to blunted response, requiring higher doses.

- FST is a Functional Prognostic Tool: It moves beyond static biomarkers to dynamically assess tubular function and predict AKI severity.

- Therapeutic Use Carries AKI Risk: The very drug used to manage fluid overload can contribute to AKI, especially with high doses and in combination with other medications.

- New Formulations are Emerging: Subcutaneous this compound presents a promising alternative for controlled diuresis outside the IV setting.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. The this compound Stress Test: A Dynamic Tool for Predicting ... [pmc.ncbi.nlm.nih.gov]

- 4. Hospitalized patients received this compound undergoing acute ... [eurjmedres.biomedcentral.com]

- 5. Pharmacokinetics and Pharmacodynamics of a Novel ... [sciencedirect.com]

Technical Overview of Furosemide Renal Secretion via Organic Anion Transporters OAT1 and OAT3: Mechanisms, Assessment Methods, and Clinical Implications

Introduction to the Organic Anion Transporter (OAT) Family and Furosemide Handling

The Organic Anion Transporters OAT1 (SLC22A6) and OAT3 (SLC22A8) are key membrane proteins belonging to the solute carrier 22 (SLC22) family that play critical roles in the renal elimination of numerous clinically important drugs, including the loop diuretic This compound. These transporters are predominantly expressed at the basolateral membrane of renal proximal tubule cells where they mediate the uptake of a wide range of endogenous compounds and xenobiotics from the blood into the tubular cells for subsequent secretion into the urine. OAT1 and OAT3 function as part of a tertiary transport system that couples organic anion transport to the sodium gradient established by Na+/K+-ATPase, ultimately facilitating the net movement of anions against their concentration gradient [1].

The clinical importance of OAT-mediated transport was recognized as early as the 1940s, when probenecid was used to prolong penicillin exposure by competitively inhibiting its renal secretion [1]. Today, regulatory agencies including the FDA and EMA recognize this compound as a clinical OAT1/OAT3 substrate and probenecid as a clinical OAT1/OAT3 inhibitor, recommending their use in transporter-based drug-drug interaction (DDI) studies during drug development [2]. Understanding the precise mechanisms of this compound transport via OAT1 and OAT3 is essential for predicting DDIs, optimizing diuretic therapy in various patient populations, and developing novel therapeutic agents that may utilize these transport pathways.

Quantitative Data on this compound Transport via OAT1 and OAT3

Key Kinetic and Interaction Parameters

Table 1: Quantitative Parameters of this compound Transport via OAT1 and OAT3

| Parameter | OAT1 | OAT3 | Experimental System | Reference |

|---|---|---|---|---|

| Inhibition of Transport | IC50 values in micromolar range for labeled tracer displacement | Similar IC50 values to OAT1 | Xenopus oocytes expressing mOat1/mOat3 | [3] |

| In Vivo Secretion Defect | ~50% reduction in urinary this compound excretion in knockout mice | Similar reduction in knockout mice | Oat1-/- and Oat3-/- mice | [3] |

| Natriuretic Response | Right-shifted dose-response curve | Right-shifted dose-response curve | In vivo studies in knockout mice | [3] |

| Clinical DDI with Probenecid | AUC increase predicted by PBPK models | Similar contribution to AUC increase | PBPK modeling of clinical data | [2] |

| Compensatory Expression Changes | Minimal overlap in transcriptional changes | Minimal overlap in transcriptional changes | Microarray analysis of knockout kidneys | [3] |

Clinical Drug-Drug Interaction Data

Table 2: Clinical Implications of this compound Transport via OAT1/OAT3

| Interaction Type | Clinical Impact | Mechanism | Population | Reference |

|---|---|---|---|---|

| Probenecid Coadministration | Altered this compound pharmacokinetics and response | Competitive inhibition of OAT1/OAT3-mediated secretion | Healthy volunteers and patients | [2] |

| High-dose this compound (>120mg) | 19-163% increase in protein-bound uremic toxins | Competition for OAT1/OAT3-mediated secretion | CKD patients (n=2,342) | [4] |

| PBUT Accumulation | Increased serum levels of IS, PCS, IAA, Kyn | Saturation of secretory transport capacity | CKD stages 2-5 | [4] |

| PBPK Model Performance | 6/7 predicted DDI AUC ratios within 1.25-fold of observed | Incorporation of OAT1/OAT3 transport | Model evaluation | [2] |

Experimental Protocols for Assessing OAT1/OAT3-Mediated Transport

In Vitro Transport Assays

Cell-Based Uptake Studies provide a fundamental approach for characterizing OAT-mediated transport:

- Cell Model Preparation: Utilize transfected cell systems (HEK293, MDCK) stably expressing human OAT1 or OAT3. Maintain cells in appropriate media with selection antibiotics to maintain transporter expression [5].

- Uptake Buffer Composition: Prepare uptake buffer containing Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES (pH 7.4). For sodium-free buffer, replace NaCl with equimolar choline chloride [5].

- Inhibition Studies: Pre-incubate cells with potential inhibitors (e.g., probenecid at 100-1000 μM) for 15 minutes before adding this compound. Include positive control inhibitors for validation [3].

- Substrate Incubation: Expose cells to this compound (typical concentration range 1-100 μM) in uptake buffer for predetermined time points (typically 2-10 minutes) at 37°C [3].

- Termination and Analysis: Stop uptake by ice-cold wash buffer. Lyse cells and quantify this compound concentrations using LC-MS/MS. Normalize uptake to protein content [5].

Oocyte Transport Studies offer an alternative system with minimal endogenous transport activity:

- cRNA Preparation: Synthesize cRNA from linearized plasmids containing OAT1 or OAT3 coding sequences [3].

- Oocyte Injection: Inject 50 ng of cRNA per oocyte, with water-injected oocytes serving as controls. Incubate injected oocytes at 16-18°C for 2-3 days to allow transporter expression [3].

- Uptake Assay: Incubate oocytes with radiolabeled or unlabeled this compound in ND96 buffer. Include inhibition groups with probenecid (500 μM) or other inhibitors [3].

- Transport Quantification: Measure intracellular accumulation of this compound using appropriate detection methods. Calculate uptake ratios compared to control oocytes [3].

In Vivo and Clinical Assessment Methods

Preclinical Knockout Models enable determination of individual transporter contributions:

- Animal Models: Utilize Oat1-/- and Oat3-/- mice with appropriate wild-type controls [6] [3].

- Renal Clearance Studies: Administer this compound intravenously at varying doses (e.g., 1-10 mg/kg). Collect serial blood and urine samples to determine clearance parameters [3].

- Dose-Response Characterization: Measure natriuretic and diuretic responses across a range of this compound doses to generate dose-response curves [3].

- Transcriptomic Analysis: Perform microarray or RNA-seq analysis of kidney tissue to identify compensatory changes in transporter expression [3].

Physiologically Based Pharmacokinetic (PBPK) Modeling integrates in vitro and in vivo data for clinical prediction:

- Model Structure: Develop whole-body PBPK models incorporating OAT1/OAT3-mediated renal secretion [2].

- Parameter Optimization: Use clinical pharmacokinetic data after intravenous and oral administration to optimize model parameters [2].

- DDI Prediction: Apply developed models to predict drug-drug interactions with OAT inhibitors like probenecid [2].

- Model Evaluation: Compare predicted vs. observed AUC and Cmax ratios using geometric mean fold error (GMFE) with criteria for acceptable prediction (within 1.25-2.0 fold) [2].

The following diagram illustrates the key experimental workflows for assessing OAT1/OAT3-mediated transport of this compound:

Figure 1: Experimental workflow for assessing OAT1/OAT3-mediated this compound transport, integrating in vitro, in vivo, and clinical modeling approaches.

Regulatory Mechanisms and Systems Biology of OAT1 and OAT3

Metabolic and Transcriptional Regulation

The expression and function of OAT1 and OAT3 are subject to complex regulatory mechanisms that impact their transport activity:

Hypoxia and Metabolic Regulation: Renal proximal tubule cells exist in a relatively hypoxic environment due to renal vascular architecture. Under hypoxic conditions, HIF-1α stabilization leads to altered expression of metabolic genes, indirectly affecting OAT function through reduced α-ketoglutarate (αKG) production, a key counter-ion for OAT transport [5]. Elevated glucose levels downregulate OAT3 expression via NF-κB activation, while low glucose upregulates OAT3 through AMPK pathway activation [5].

Inflammatory Mediators: Inflammatory cytokines including TNF-α and IL-1β activate NF-κB signaling, which directly binds to OAT gene promoters and modulates their transcription. This provides a mechanism for reduced OAT expression and activity during systemic inflammation or kidney injury [5].

Nuclear Receptor Signaling: OAT1 and OAT3 expression is regulated by various nuclear receptors, including HNF4α and HNF1α, which coordinate the expression of phase I and II drug metabolizing enzymes and transporters, creating integrated elimination pathways for organic anions [1].

Remote Sensing and Signaling Theory

The Remote Sensing and Signaling Theory provides a conceptual framework for understanding how OAT transporters mediate interorgan and interorganismal communication through small molecules [1] [6]. According to this theory:

- OAT1 and OAT3 facilitate the systemic distribution and elimination of signaling molecules, metabolites, and dietary components throughout the body.

- These transporters create communication networks between organs (e.g., gut-liver-kidney) and between the host and microbiome.

- Metabolomics studies in Oat1 and Oat3 knockout mice reveal altered levels of gut microbiome-derived metabolites, demonstrating the role of these transporters in host-microbiome communication [6].

- Contextualized metabolic network reconstructions show that OAT1 and Oat3 regulate metabolism across multiple scales—from organelles to organs—affecting processes in unexpected tissues like the skin [6].

The following diagram illustrates the tertiary transport mechanism and key regulatory factors affecting OAT1 and OAT3 function:

Figure 2: Tertiary transport mechanism of OAT1/OAT3-mediated this compound secretion in renal proximal tubule cells, showing key regulatory influences including hypoxia, inflammation, and metabolic factors.

Clinical Implications and Research Applications

Drug-Drug Interactions and Dosing Considerations

The transport of this compound via OAT1 and OAT3 has several important clinical implications:

Probenecid Interactions: Coadministration of probenecid, a potent OAT1/OAT3 inhibitor, significantly alters this compound pharmacokinetics, reducing its renal clearance and potentially blunting its diuretic effect initially, though the relationship is complex due to multiple sites of interaction along the nephron [2] [1].

Uremic Toxin Accumulation: In patients with chronic kidney disease (CKD), high-dose this compound (>120 mg) competes with protein-bound uremic toxins (PBUTs) for OAT1/OAT3-mediated secretion, leading to significant increases in serum levels of indoxyl sulfate (31.9%), p-cresyl sulfate (29.3%), and indole-3-acetic acid (162.9%) [4]. This suggests this compound may exacerbate uremic toxicity in CKD patients at high doses.

Diuretic Resistance: Genetic polymorphisms or drug interactions affecting OAT1 and OAT3 function may contribute to diuretic resistance by reducing this compound delivery to its site of action in the thick ascending limb of Henle. Studies indicate that both OAT1 and OAT3 contribute similarly to this compound secretion, and deficiency in one transporter is not fully compensated by the other [3].

Applications in Drug Development and Safety Assessment

Understanding this compound transport via OAT1/OAT3 has significant implications for drug development:

Transporter-Mediated DDI Assessment: Regulatory agencies recommend evaluating investigational drugs for OAT1/OAT3 inhibition potential using this compound as a probe substrate. PBPK modeling incorporating OAT1/OAT3-mediated transport can predict DDIs and support dosing recommendations [2].

In Vitro Model Limitations: Traditional in vitro renal models (cell lines, primary cultures) show persistent loss of OAT1 and OAT3 expression, creating challenges for accurate transporter studies. Research into regulatory mechanisms aims to develop more physiologically relevant models using microfluidic systems or epigenetic modifiers [5].

Novel Interaction Identification: Computational approaches like ReverseDock screening combined with molecular dynamics simulations have identified previously unrecognized protein interactions for this compound, including potential binding to sodium/mannose cotransporter (SGLT5) and glucose-6-phosphate exchanger, expanding understanding of its renal handling beyond OAT1/OAT3 [7].

Conclusion and Future Perspectives

The renal secretion of this compound mediated by OAT1 and OAT3 represents a paradigm for understanding how drug transporters influence pharmacokinetics, efficacy, and drug interactions. While significant progress has been made in characterizing these transport processes, several areas require further investigation:

- The precise molecular determinants of this compound binding to OAT1 versus OAT3 remain to be fully elucidated, which could inform more specific inhibitors or substrates.

- The clinical impact of OAT1/OAT3 genetic polymorphisms on this compound response variability across populations deserves larger prospective studies.

- The development of improved in vitro models that maintain physiological OAT1/OAT3 expression would significantly advance drug development capabilities.

- The systems biology approaches exploring remote organ communication through OAT transporters may reveal novel roles for these transporters in physiological and pathological processes.

References

- 1. The Organic Anion Transporter (OAT) Family - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 2. Physiologically Based Pharmacokinetic Models of ... [pmc.ncbi.nlm.nih.gov]

- 3. Overlapping in vitro and in vivo specificities of the ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and Serum Protein-Bound Uremic Toxin ... [sciencedirect.com]

- 5. Renal Organic Anion Transporters 1 and 3 In Vitro [mdpi.com]

- 6. Drug transporters OAT1 and OAT3 have specific effects on ... [nature.com]

- 7. Identifying New Renal Protein Interactions of this compound... [journals.lww.com]

furosemide pharmacodynamics in critically ill patients

Mechanism of Action and Pharmacodynamic Targets

Furosemide exerts its primary effect by reversibly inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) on the apical membrane of the thick ascending limb of the loop of Henle [1] [2]. This inhibition blocks the reabsorption of sodium, chloride, and potassium, creating an osmotic force that prevents water reabsorption and leads to profound diuresis and natriuresis [1]. The following diagram illustrates the cellular pathway and the resulting physiological effects.

Figure 1: Cellular pharmacodynamics of this compound action in the nephron.

A secondary, non-diuretic effect is venous dilation, which can reduce cardiac preload within minutes of intravenous administration, an action believed to be mediated through prostaglandin release [3].

Quantitative Pharmacodynamic Response in Critical Illness

The diuretic response to this compound in critically ill patients is highly variable and influenced by multiple factors. The table below summarizes key quantitative findings from clinical studies.

| Response Variable | Baseline/Pre-Dose Value (Median IQR) | Post-Dose Value (Median IQR) | Change (Median IQR) | Key Influencing Factors |

|---|---|---|---|---|

| 6-Hour Urine Output | Not Reported | Not Reported | +590 mL (IQR 290–1111 mL) [4] | Higher MAP, Younger Age, Lower Creatinine, Higher Albumin [4] |

| 24-Hour Urine Output | Not Reported | Not Reported | +45% (IQR 2–85%) [5] | Hemodynamic stability, Post-resuscitation phase [5] |

| 24-Hour Net Fluid Balance | +2353 mL [5] | +482 mL [5] | -82% [5] | Hemodynamic stability, Post-resuscitation phase [5] |

| Sodium Excretion | Not Reported | Not Reported | Significant Increase [4] | Higher MAP, Younger Age, Lower Creatinine, Higher Albumin [4] |

| Chloride Levels | Not Reported | Not Reported | Significant Decrease (Hypochloraemia) [4] | Not Specified |

| Acid-Base Status | Not Reported | Not Reported | Metabolic Alkalosis [4] | Not Specified |

Key Experimental Protocols for PD Assessment

For researchers designing studies to evaluate this compound pharmacodynamics in critically ill cohorts, the following methodologies from recent literature can serve as a reference.

1. Protocol for Assessing Single-Dose Response A prospective observational study detailed the protocol for evaluating the physiologic response to a single IV bolus [4].

- Population: Critically ill adults without chronic renal impairment.

- Intervention: Single 40 mg IV frusemide bolus.

- Data Collection: Urine output, fluid balance, serum/urinary electrolytes, and hemodynamics were measured for the 6-hour periods before and after administration.

- Statistical Analysis: Linear regression to identify covariates (e.g., MAP, age, creatinine, albumin) correlated with sodium excretion and urine output.

2. Protocol for Evaluating Dosing Strategy in Sepsis-Associated AKI A retrospective cohort study in critically ill cancer patients provided a protocol for assessing dose and timing [6].

- Population & Staging: Critically ill cancer patients with Sepsis-Associated Acute Kidney Injury (S-AKI), staged using KDIGO criteria.

- Grouping: Patients categorized by AKI stage ("early": 1-2; "late": 3) and maximum daily this compound dose within first 7 ICU days ("low-dose": ≤100 mg; "high-dose": >100 mg).

- Outcomes: Primary outcome was 28-day mortality. Secondary outcomes included Continuous Renal Replacement Therapy (CRRT) initiation, shock reversal, and changes in serum creatinine/lactate.

- Equivalence: 10 mg IV torsemide was considered equivalent to 20 mg this compound.

Critical Considerations and Research Gaps

The application of this compound in critical care is fraught with challenges that are active areas of investigation.

- Diuretic Resistance: This is a common, multifactorial problem defined as a diminished response to a given dose [1]. Causes include hypoalbuminemia (reducing drug delivery to the kidney), reduced renal perfusion (from heart failure or sepsis), post-diuretic sodium retention, and nephron adaptation (distal tubular hypertrophy) [1] [7] [8].

- Overcoming Resistance: Proposed strategies include combination therapy with thiazide diuretics (to block distal tubular compensation) and continuous IV infusion (to maintain a stable tubular concentration) [1] [8].

- Mortality and Outcome Associations: Evidence on impact is mixed and complex. Some studies associate use with increased mortality and longer hospital stays, likely because diuretic use is a marker of greater illness severity and fluid overload [9] [10]. However, other studies suggest that in specific contexts, such as early-stage S-AKI, low-dose this compound may improve survival and renal outcomes [6].

- Significant Evidence Gaps: Current literature notes the absence of high-quality, powered studies to firmly recommend combined albumin-furosemide administration in hypoalbuminemic patients or to definitively establish continuous infusion superiority over bolus dosing [1]. The impact of this compound on hard endpoints like mortality and renal recovery remains unclear [8].

Conclusion and Research Directions

Future research should prioritize large-scale, prospective, randomized controlled trials to address existing gaps [1] [6]. Critical questions remain about:

- The optimal dosing strategy (bolus vs. infusion)

- The true efficacy and safety of combination therapies

- The identification of biomarkers or physiologic parameters that can reliably predict diuretic response and guide personalized therapy in this vulnerable population.

References

- 1. Clinical Pharmacology of Loop Diuretics in Critical Care [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Frusemide in critical care [derangedphysiology.com]

- 4. Pharmacodynamics of intravenous frusemide bolus in ... [sciencedirect.com]

- 5. The use of this compound in critically ill trauma patients [pmc.ncbi.nlm.nih.gov]

- 6. Low-dose loop diuretics improve survival and renal function in ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Diuretics in critically ill patients: a narrative review of their ... [sciencedirect.com]

- 9. Administration of Intravenous this compound in Patients with ... [mdpi.com]

- 10. Association Between this compound Exposure and Clinical ... [frontiersin.org]

Core Mechanism: Albumin Binding and Furosemide Transport

Furosemide is highly protein-bound, primarily to albumin, with a binding rate typically between 95% and 99% [1] [2]. This binding is crucial for its pharmacological activity. The drug is not significantly filtered by the glomerulus due to this high binding. Instead, the This compound-albumin complex is transported to the proximal tubule, where this compound is secreted into the tubular lumen via organic anion transporters. Once in the lumen, it travels to its site of action in the thick ascending limb of the loop of Henle to exert its diuretic effect [3] [4].

In hypoalbuminemia, this transport mechanism can be disrupted. The following diagram illustrates the pathophysiological process that leads to diuretic resistance.

Furthermore, in nephrotic syndrome, filtered albumin in the tubular urine may bind to the secreted this compound, potentially reducing the amount of free, active drug available at the site of action [3] [4].

Quantitative Clinical Evidence and Research Data

Clinical studies on the effect of hypoalbuminemia and the strategy of co-administering albumin with this compound have yielded mixed results, as summarized below.

| Study / Population | Key Findings | Reported Quantitative Data |

|---|

| CKD with Hypoalbuminemia [5] | this compound + Albumin superior to this compound alone at 6 hours; no significant difference at 24 hours. | Urine Volume (6h): +0.47±0.40 L (F) vs. +0.67±0.31 L (F+A), P<0.02 Urine Sodium (6h): +37.5±29.3 mEq (F) vs. +55.0±26.7 mEq (F+A), P<0.01 | | Meta-Analysis (Hypoalbuminemia) [6] [7] | Co-administration provided a transient, modest increase in urine output and sodium excretion. | Urine Volume (8h): Increment of 231 mL (95% CI: 135.5 to 326.5) Urine Sodium (8h): Increment of 15.9 mEq (95% CI: 4.9 to 26.8) | | Heart Failure Cohorts [8] | No association found between serum albumin levels and urinary diuretic excretion or efficiency. | Correlation (serum albumin vs. urinary diuretic excretion): r = -0.05, P=0.52 (Outpatient); r=0.15, P=0.32 (Inpatient) | | Critical Care (ABiC Focus) [1] [2] | Albumin Binding Capacity (ABiC) ≥60% correlated with better this compound pharmacokinetics and response. | Lower free this compound fraction (p<0.001), higher renal excretion of this compound (p=0.010); ABiC positively correlated with urine/fluid input ratio (r=0.908, p=0.017) | | AKI with Hypoalbuminemia [9] | Majority (80.5%) responded to this compound Stress Test (FST) without albumin; response declined with severity of hypoalbuminemia. | Responders' median albumin: 2 g/dL (IQR 1-3) Non-responders' median albumin: 1 g/dL (IQR 1-2), p<0.002 |

Key Experimental Protocols for this compound Research

For researchers, the methodology for studying this compound's pharmacokinetics and albumin interaction is critical. The following workflow outlines a comprehensive protocol from patient selection to data analysis.

The key technical steps involved in the sample analysis phase are detailed below:

Albumin Binding Capacity (ABiC) Determination [1] [2]:

- Principle: A semiquantitative, indirect method that assesses the loading state of Albumin Binding Site II by using a fluorescent marker.

- Protocol: Plasma samples are diluted to a standard albumin concentration (e.g., 150 µmol/L) and incubated with the site-II specific fluorescent marker dansylsarcosine (DS). The unbound fraction of DS is separated via ultrafiltration. The fluorescence in the ultrafiltrate is measured after adding human serum albumin as a fluorescence enhancer. The ABiC is calculated by comparing the sample's fluorescence to that of a reference albumin preparation.

This compound Quantification via HPLC-MS [1] [2]:

- Sample Preparation: Proteins are precipitated from plasma and urine samples using acetonitrile. The analyte (this compound) is then extracted via liquid-liquid extraction using a solvent like ethyl acetate. An internal standard (e.g., diclofenac) is added to control for variability.

- Analysis: The extracted samples are analyzed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This allows for the highly sensitive and specific measurement of both total and free concentrations of this compound in plasma, as well as its concentration in urine.

This compound Stress Test (FST) in AKI [9]:

- Patient Selection: Critically ill patients with AKI (e.g., KDIGO stages 1-2) and hypoalbuminemia.

- Dosing: A single IV bolus of this compound at 1.0 mg/kg (for diuretic-naïve patients) or 1.5 mg/kg (for those with previous diuretic exposure).

- Response Definition: Urine output is monitored for 2 hours post-administration. A response is typically defined as urine output exceeding 200 mL within that 2-hour period.

Future Research and Clinical Implications

The finding that Albumin Binding Capacity (ABiC) is a stronger predictor of this compound efficacy than albumin concentration alone opens a new avenue for personalized medicine [1] [2]. ABiC could potentially serve as a biomarker to guide patient-specific dosing regimens, especially in complex critically ill populations.

Future research should focus on:

- Validating the utility of ABiC in larger, multi-center clinical trials.

- Standardizing protocols for functional albumin assays.

- Further elucidating the impact of various disease states (e.g., sepsis, uremia) on albumin's binding properties and its consequences for drug efficacy.

References

- 1. Impact of Albumin Binding Function on Pharmacokinetics and... [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Albumin Binding Function on Pharmacokinetics ... [mdpi.com]

- 3. Albumin and this compound Combination for Management of ... [mdpi.com]

- 4. Albumin and this compound Combination for Management of ... [pmc.ncbi.nlm.nih.gov]

- 5. The added-up albumin enhances the diuretic effect of ... [bmcnephrol.biomedcentral.com]

- 6. Co-administration of this compound with albumin for ... [pubmed.ncbi.nlm.nih.gov]

- 7. Co-administration of this compound with albumin for ... [sciencedirect.com]

- 8. Serum and Urine Albumin and Response to Loop Diuretics ... [pmc.ncbi.nlm.nih.gov]

- 9. Do AKI patients with hypoalbuminemia respond to this compound stress... [researchsquare.com]

furosemide conjugation and renal elimination pathways

Metabolic Pathways and Quantitative Kinetics

The primary metabolic pathway for furosemide is glucuronidation, forming an active metabolite, this compound glucuronide [1] [2]. Research indicates this process occurs significantly in both the liver and kidneys, with the kidney playing a major role in vivo [3].

The table below summarizes the key UGT enzymes involved and the kinetic parameters for this compound glucuronide (FSMG) formation in different human tissues:

| Tissue / Parameter | Vmax (pmol/min/mg protein) | Km (μM) | Vmax/Km (μl/min/mg protein) |

|---|---|---|---|

| Human Liver Microsomes (HLM) [3] | 1290 ± 460 | 988 ± 271 | 1.31 |

| Human Kidney Cortex Microsomes (HKCM) [3] | 993 ± 388 | 704 ± 278 | 1.41 |

| Human Kidney Medulla Microsomes (HKMM) [3] | 459 ± 97 | 386 ± 68 | 1.19 |

The following diagram illustrates the major metabolic and elimination pathways of this compound:

This compound metabolism and elimination pathway.

Detailed Experimental Protocol for Glucuronidation

The quantitative data on this compound glucuronidation is derived from a specific in vitro study [3]. Here is a detailed methodology:

- Tissue Preparation: The study used human liver microsomes (HLM), human kidney cortical microsomes (HKCM), and human kidney medullary microsomes (HKMM).

- Incubation Conditions: Microsomal protein was incubated with this compound in a reaction mixture containing UDP-glucuronic acid (UDPGA) to provide the glucuronosyl group. The mixture typically included Tris-HCl buffer and magnesium chloride.

- Kinetic Analysis: FSMG formation was characterized at various this compound concentrations. Data were fit to the Michaelis-Menten model to determine the kinetic parameters (Km and Vmax).

- Enzyme Identification: A panel of recombinant human UGT enzymes was screened. The role of specific UGTs was confirmed using chemical inhibitors:

- Phenylbutazone and sulfinpyrazone (UGT1A selective inhibitors) decreased FSMG formation by 60-80%.

- Fluconazole (a UGT2B7 selective inhibitor) reduced FSMG formation by ≤20%.

Renal Elimination Pathways

Renal elimination of this compound is a two-step process: active secretion into the tubule, followed by action on its target [1] [2].

- Active Tubular Secretion: Approximately 50% of an administered this compound dose is eliminated unchanged in the urine, mainly by active secretion in the proximal convoluted tubule via organic anion transporters (OAT1 and OAT3) [2] [4].

- Target Engagement and Diuresis: Once secreted, this compound travels to the thick ascending limb of the loop of Henle and competitively binds to the chloride site of the Na+-K+-2Cl- cotransporter (NKCC2), inhibiting electrolyte reabsorption and producing diuresis [1] [2].

Clinical and Research Implications

The renal elimination pathway has a critical clinical consequence: drug-transporter competition. This compound competes with other compounds for OAT1/OAT3, which can lead to accumulation of protein-bound uremic toxins (PBUTs) in patients with Chronic Kidney Disease (CKD) [4].

- CKD Patient Data: A study of 2,342 CKD patients found that those prescribed >120 mg of this compound per day had significantly higher serum concentrations of free PBUTs compared to those not on the drug [4].

- Dose-Dependent Effect: The association between this compound dose and PBUT accumulation showed a steep increase between 80 and 100 mg, reaching a high plateau, suggesting a saturable competitive inhibition process [4].

Key Takeaways for Drug Development

- Consider Extra-Hepatic Metabolism: The significant renal glucuronidation of this compound highlights the need to investigate non-hepatic metabolic pathways for new chemical entities.

- Model Transporter Interactions Early: In vitro studies should assess a drug's potential to interact with OAT1/OAT3, as competition can alter the pharmacokinetics of both the drug and endogenous toxins.

- Dose Optimization in CKD: For drugs like this compound that are OAT substrates, dosing in CKD may require careful titration to balance efficacy with the risk of accumulating competing toxins.

References

Furosemide Stress Test (FST): A Comprehensive Protocol for Predicting Acute Kidney Injury (AKI) Progression

Introduction and Rationale

Acute Kidney Injury (AKI) remains a significant challenge in critical care medicine, affecting up to 50% of intensive care unit (ICU) patients and carrying mortality rates that can exceed 50% in severe cases [1]. Traditional approaches to AKI assessment have relied heavily on static measurements such as serum creatinine and urine output, which have significant limitations including delayed recognition of kidney injury and limited ability to predict progression to severe AKI or the need for renal replacement therapy (RRT) [1]. The furosemide stress test (FST) has emerged as a dynamic functional tool that addresses this clinical gap by evaluating renal tubular function through a standardized this compound challenge [1] [2].

The physiological basis of the FST relies on this compound's unique mechanism of action. As a loop diuretic, this compound inhibits the Na+/K+/2Cl− cotransporter (NKCC2) in the thick ascending limb of the loop of Henle [1]. To reach its site of action, this compound must be actively secreted into the tubular lumen via the organic anion transport system in the proximal tubule, a process that requires adequate renal blood flow and functioning proximal tubular cells [2]. The test's ability to predict AKI progression stems from assessing the kidney's functional reserve through its response to this diuretic challenge [1]. A robust urine output response indicates preserved tubular function and adequate renal perfusion, suggesting a higher likelihood of recovery, while a poor response often reflects more severe structural damage or significant hemodynamic compromise, predicting a higher risk of AKI progression [1].

FST Protocol Specifications and Procedures

Standardized FST Protocol

Table 1: this compound Stress Test Protocol Components

| Component | Specification | Rationale/Notes |

|---|---|---|

| Patient Selection | AKI Stage 1 or 2 (KDIGO criteria); Well-resuscitated & hemodynamically stable | Most predictive when performed early in AKI course [1] [3] |

| Exclusion Criteria | Baseline eGFR <30 mL/min/1.73m²; AKI Stage 3; Allergy to loop diuretics; Evidence of volume depletion; Obstructive uropathy [3] | Ensures patient safety and test validity |

| Dosing | This compound-naïve: 1.0 mg/kg IV Prior loop diuretic exposure: 1.5 mg/kg IV [3] | Accounts for potential diuretic resistance [1] | | Administration | Intravenous bolus over 20-30 minutes [1] | Minimizes ototoxicity risk | | Urine Output Monitoring | Hourly measurement for 6 hours post-FST [1] | Critical for response classification | | Volume Management | Protocolized replacement (mL-for-mL) with crystalloid for 6 hours recommended [3] | Prevents hypovolemia-induced AKI worsening | | Safety Monitoring | Vital signs, fluid balance, serum electrolytes [1] | Prevents complications |

Response Criteria and Interpretation

Table 2: FST Response Criteria and Predictive Performance

| Response Category | Urine Output Criteria | Predictive Value | Clinical Interpretation |

|---|---|---|---|

| Non-responder | <200 mL in first 2 hours [3] [4] | Predicts progression to Stage 3 AKI with 87.1% sensitivity, 84.1% specificity [3] | High risk of severe AKI progression; Consider RRT planning |

| Responder | ≥200 mL in first 2 hours [3] [4] | High likelihood of avoiding AKI progression [1] | Lower risk of progression; Continue supportive care |

| Pediatric Non-responder | <1-4 mL/kg/h over 4 hours (study-dependent) [5] | Predicts severe AKI or RRT with AUROC 0.84-0.89 [5] | Pediatric-specific cutoff values |

The following workflow diagram illustrates the standardized FST procedure and clinical decision-making pathway:

Pharmacological Considerations in AKI

The pharmacokinetics and pharmacodynamics of this compound are significantly altered in critically ill patients with AKI, which directly impacts FST interpretation [2]. Several pathophysiological factors contribute to these alterations:

- Hypoalbuminemia: Reduces this compound delivery to the nephron as the drug is highly protein-bound (>95%) [2]

- Tubular Injury: Loss of epithelial polarity impairs secondary active transport of organic acids including this compound excretion [2]

- Oliguria: Limits urinary excretion of this compound, potentially leading to toxic plasma levels [2]

- Uremic Organic Acids: Compete with this compound at the OAT1/OAT3 transporter site [2]

- Metabolic Acidosis: May theoretically compete with this compound for transporter access [2]

These factors collectively contribute to the phenomenon of This compound resistance observed in severe AKI, which forms the physiological basis for the FST's predictive capability [2].

Clinical Validation and Performance Characteristics

The FST has demonstrated robust predictive performance across multiple clinical studies. The foundational study by Chawla et al. (2013) reported an area under the receiver operating characteristic curve (AUROC) of 0.87 for predicting progression to AKIN Stage 3 [3]. This finding was subsequently validated in a 2019 multicenter, prospective, observational study involving 92 critically ill patients, which confirmed the FST's predictive capacity with an AUROC of 0.87 [4].

Table 3: FST Performance Characteristics Across Studies

| Study Population | Sample Size | Primary Endpoint | Predictive Performance | Reference |

|---|

| Mixed ICU Patients (Cohort 1 & 2) | 77 | Progression to AKIN Stage 3 | AUROC: 0.87 (0.78-0.96) Sensitivity: 87.1% Specificity: 84.1% | [3] | | Multicenter Validation (5 academic centers) | 92 | Progression to AKIN Stage 3 or RRT | AUROC: 0.87 Significant improvement over clinical models | [4] | | Pediatric ICU (RAI+/uNGAL+) | 112 | New/persistent severe AKI or RRT | AUROC: 0.89 (0.82-0.95) Optimal cutoff: <4 mL/kg/h | [5] |

The FST has shown utility across various clinical settings including critical care, post-cardiac surgery, sepsis-associated AKI, and heart failure [1]. Recent developments include integration with artificial intelligence, personalized medicine approaches, and combination with novel biomarkers to enhance predictive accuracy [1].

Practical Implementation Considerations

Special Population Considerations

- Pediatric Patients: Dosing typically starts at ≥0.75 mg/kg IV with response criteria based on mL/kg/h thresholds (often <1-4 mL/kg/h over 4 hours indicates high risk) [5]

- Elderly Patients: May require dose adjustment based on renal function and comorbidities [1]

- Heart Failure Patients: Often require higher doses due to chronic diuretic use and altered pharmacokinetics [1] [6]

- Hypoalbuminemic Patients: May have altered drug distribution and reduced efficacy [1]

Safety Considerations and Contraindications

Absolute Contraindications include severe hypovolemia, allergy to sulfa drugs (due to cross-sensitivity), and severe electrolyte disorders [1]. Relative Contraindications comprise unstable hemodynamics, active bleeding, and severe acid-base disturbances [1].

Protocolized safety measures should include:

- Pre-FST assessment of volume status

- Regular monitoring of vital signs during testing

- Serum electrolyte monitoring and replacement as needed

- Assessment for ototoxicity symptoms (tinnitus) [1] [3]

Future Directions and Research Applications

For researchers and drug development professionals, the FST presents several promising applications:

- Clinical Trial Enrichment: The FST can identify high-risk AKI patients for targeted enrollment in clinical trials, potentially enhancing statistical power and trial efficiency [1] [2]

- Biomarker Validation: The test provides a functional correlate for validating novel AKI biomarkers [1]

- Personalized Medicine: FST response may guide individualized RRT timing and diuretic therapy [1] [2]

- Combination Strategies: Research on combining FST with biomarkers, artificial intelligence, and automated monitoring systems represents an emerging frontier [1]

The following diagram illustrates the potential research applications and future directions of the FST:

Conclusion

The this compound stress test represents a paradigm shift in AKI assessment, moving from static measurements to dynamic functional testing [1]. With standardized protocols, robust validation across diverse patient populations, and compelling predictive performance, the FST serves as a valuable prognostic tool for identifying AKI patients at high risk for progression. For researchers and drug development professionals, the test offers opportunities for clinical trial enrichment, biomarker validation, and personalized treatment approaches. Future research directions include protocol standardization, integration with novel biomarkers and artificial intelligence, and expansion into different patient populations.

References

- 1. The this compound Stress Test: A Dynamic Tool for Predicting ... [pmc.ncbi.nlm.nih.gov]

- 2. The this compound stress test: current use and future potential [pmc.ncbi.nlm.nih.gov]

- 3. Development and Standardization of a this compound Stress ... [ccforum.biomedcentral.com]

- 4. The this compound stress test for prediction of worsening ... [sciencedirect.com]

- 5. This compound Stress Test Use in Children at Risk for AKI [sciencedirect.com]

- 6. Michigan Medicine Inpatient Diuretic Guideline for Patients ... [ncbi.nlm.nih.gov]

Furosemide Administration in Critical Care & Heart Failure: Application Notes and Protocols

Introduction and Evidence Summary

Intravenous loop diuretics, particularly furosemide, are a cornerstone of therapy for patients with acute decompensated heart failure (ADHF) and volume overload in critical care settings. The optimal mode of administration—continuous infusion or intermittent bolus—has been a subject of ongoing research and debate. The theoretical premise is that continuous infusion, by maintaining steady plasma drug concentrations, could lead to more gradual diuresis, reduced neurohormonal activation, and potentially better renal outcomes compared to the peak-trough fluctuations associated with bolus injection [1].

However, aggregated evidence from systematic reviews and meta-analyses has not conclusively demonstrated a significant advantage for either strategy on hard clinical endpoints. A systematic review and meta-analysis specifically prioritized renal endpoints and found no statistically significant difference in the incidence of worsening renal function (WRF) between continuous infusion and intermittent bolus dosing (RR 1.12; 95% CI, 0.86 to 1.48) [1]. Similarly, an earlier meta-analysis of critically ill patients found that continuous infusion was not associated with a significant reduction in the risk of hospital mortality compared to bolus administration [2]. The following table summarizes the key quantitative findings from the available literature:

Table 1: Summary of Key Outcomes from Meta-Analyses and Clinical Trials

| Study Type & Population | Primary Outcome | Continuous Infusion Result | Intermittent Bolus Result | P-value / Risk Ratio (RR) |

|---|---|---|---|---|

| Meta-Analysis (ADHF patients) [1] | Worsening Renal Function (WRF) | --- | --- | RR 1.12 (95% CI: 0.86-1.48) |

| Meta-Analysis (Critically ill) [2] | Hospital Mortality | --- | --- | Not Significant |

| RCT (ADHF patients) [3] | Change in Creatinine (to day 3/discharge) | +0.13 mg/dL | -0.02 mg/dL | p = 0.18 |

| RCT (ADHF patients) [3] | 48-hr Urine Output | 4,894 mL | 5,113 mL | p = 0.78 |

| RCT (ADHF patients) [4] | Weight Loss (Day 1) | 2.0 kg | 1.5 kg | p = 0.03 |

| RCT (ADHF patients) [4] | Serum Creatinine Increase | +0.2 mg/dL | +0.0 mg/dL | p = 0.009 |

These findings suggest that while continuous infusion may lead to more efficient decongestion in some measures (e.g., weight loss, reduction in thoracic fluid content) [4], this does not consistently translate into superior renal safety or survival. The 2025 meta-analysis by Karedath et al. concluded that the current evidence base is underpowered and inconclusive, with a trial sequential analysis indicating a required information size of 3,342 participants, far greater than the accrued 693 participants in the analyzed studies [1]. This highlights a substantial evidence gap and the potential for type II errors in existing literature.

Detailed Experimental Protocols

To facilitate future research and standardize clinical practice, the following detailed protocols are synthesized from the methodologies of the cited randomized controlled trials (RCTs).

Protocol for a Randomized Controlled Trial Comparing this compound Dosing Regimens

This protocol is adapted from a pilot study conducted at Duke University Medical Center [3].

1. Study Design:

- Type: Prospective, open-label, single-center, randomized trial.

- Randomization: 1:1 ratio using a computer-generated scheme.

- Blinding: Typically open-label, though a double-blind, double-dummy design would be methodologically superior if resources allow.

2. Patient Population:

- Inclusion Criteria:

- Admission with a primary diagnosis of acute decompensated heart failure (ADHF).

- Evidence of volume overload (e.g., pulmonary congestion on chest X-ray, elevated B-type natriuretic peptide).

- Ability to be randomized within 24 hours of hospital presentation.

- Exclusion Criteria:

- End-stage renal disease or anticipated need for renal replacement therapy.

- Expected survival less than the duration of hospitalization.

- Pregnancy.

- Myocardial infarction within 30 days or baseline serum creatinine > 4.0 mg/dL [4].

- Inclusion Criteria:

3. Intervention and Comparator:

- Dose Determination: The total IV this compound dose per 24 hours is determined by the attending physician at enrollment.

- Continuous Infusion Arm: The total 24-hour dose is administered as a continuous IV infusion, typically mixed in a compatible solution like 5% dextrose in water.

- Intermittent Bolus Arm: The total 24-hour dose is divided into two or three equal boluses (e.g., twice-daily or three-times-daily IV injections) [3] [4].

4. Dose Titration and Concomitant Medications:

- Titration: After the first 24 hours, the this compound dose may be titrated according to a pre-specified algorithm based on clinical response (e.g., urine output, symptom improvement).

- Electrolyte Management: Protocol recommends maintenance of serum potassium >4.0 mEq/L and serum magnesium >2.0 mg/dL, with repletion at the discretion of the physician [3].

- Other Diuretics: No additional diuretic medications should be administered during the study period [4].

5. Data Collection and Outcome Measures:

- Baseline Data: Demographics, clinical history, home medications, physical exam, vital signs, lab tests (electrolytes, creatinine, BUN), and echocardiographic data.

- Daily Assessments: Urine output, daily weights, serum electrolytes, renal function (creatinine, BUN), and symptomatic assessment (e.g., NYHA class).

- Primary Outcome: Change in serum creatinine from admission to hospital day 3 or discharge, whichever comes first [3].

- Secondary Outcomes:

- Cumulative urine output over 48-72 hours.

- Changes in body weight and thoracic fluid content (if measured) [4].

- Hospital length of stay.

- All-cause mortality during hospitalization.

6. Statistical Considerations:

- Sample Size: Based on the Duke pilot study, 42 patients were estimated to be required to detect a difference of 0.3 mg/dL in creatinine change with 80% power [3]. However, newer meta-analyses suggest much larger sample sizes are needed for definitive conclusions [1].

- Analysis: Intention-to-treat analysis using Wilcoxon’s rank-sum test for continuous variables and chi-square tests for categorical variables.

The workflow and key decision points in this protocol can be visualized as follows:

Figure 1: RCT Protocol Workflow for this compound Administration

Pharmacological and Safety Monitoring Protocol

Understanding this compound's mechanism and potential toxicities is crucial for safe and effective protocol execution.

- Mechanism of Action: this compound is a potent loop diuretic that inhibits the sodium-potassium-chloride (Na-K-Cl) cotransporter (NKCC2) on the apical membrane of the thick ascending limb of the loop of Henle. This action prevents the reabsorption of sodium, chloride, and other electrolytes, leading to potent natriuresis and diuresis [5].

- Pharmacokinetics: After IV administration, the onset of diuresis is within 5 minutes, peaking at 30 minutes, with a duration of about 2 hours. Its half-life is approximately 2 hours but can be prolonged in patients with renal impairment [5].

- Safety Monitoring:

- Renal Function: Monitor serum creatinine and BUN daily. Be aware that a rise in creatinine may reflect volume contraction (prerenal azotemia) versus true acute kidney injury.

- Electrolytes: Check serum potassium, sodium, magnesium, and chloride at least daily. Hypokalemia is a common and serious adverse effect.

- Volume Status: Monitor for signs of excessive diuresis and intravascular volume depletion, including hypotension, tachycardia, and rising creatinine.

- Ototoxicity: This risk is increased with rapid bolus injection and high doses, providing a pharmacological rationale for continuous infusion [5].

The interplay between this compound's mechanism, physiological effects, and potential complications is summarized in the pathway below:

Figure 2: this compound Pharmacodynamic Pathway and Clinical Effects

Application in Clinical Practice and Research Gaps

For clinicians and researchers, the current evidence supports a pragmatic approach.

- Clinical Decision-Making: Neither continuous infusion nor intermittent bolus can be recommended as universally superior. The choice may be guided by specific clinical scenarios, available resources, and institutional protocols. For instance, continuous infusion might be considered in patients who have developed ototoxicity with bolus doses or who require high doses for adequate diuresis. The use of a structured protocol to guide diuretic therapy, including dose titration and monitoring, may be more critical than the mode of administration itself [2].

- Resource Considerations: Intermittent bolus administration is less resource-intensive, as it does not require an infusion pump and may simplify nursing care [1].

- Major Research Gaps: The most significant gap is the lack of large, definitive, multicenter RCTs powered to detect differences in patient-centered outcomes like mortality and durable renal recovery. Future studies should also explore whether specific patient subgroups (e.g., those with underlying chronic kidney disease) might benefit preferentially from one administration strategy over the other [1] [3].

Conclusion

Continuous infusion and intermittent bolus injection of this compound are both valid strategies for managing volume overload in ADHF and critical illness. The balance of current evidence indicates that while there may be subtle differences in efficiency of decongestion, there is no significant difference in major renal outcomes or mortality. Therefore, clinical practice can individualize the approach based on patient factors and practical considerations. The foremost recommendation for both clinicians and researchers is to implement a standardized, protocol-driven approach to diuretic management to ensure consistency and safety. The pursuit of a definitive, large-scale randomized trial remains a high priority in cardiovascular and critical care therapeutics.

References

- 1. Comparative Renal Effects of Continuous Infusion Versus ... [pmc.ncbi.nlm.nih.gov]

- 2. injection of Continuous in... infusion versus bolus this compound [signavitae.com]

- 3. Dosing of Continuous for Patients... Versus Bolus this compound [pmc.ncbi.nlm.nih.gov]

- 4. Continuous infusion of this compound versus intermittent ... [sciencedirect.com]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Furosemide Dosing Algorithm for Acute Heart Failure: Application Notes and Protocols

Introduction and Mechanism of Action

Furosemide is a loop diuretic approved for the treatment of conditions with volume overload and edema, including acute heart failure (AHF). Its primary mechanism of action involves the inhibition of the sodium-potassium-chloride (Na+-K+-2Cl-) cotransporter in the thick ascending limb of the loop of Henle. This inhibition results in a potent increase in the renal excretion of sodium, chloride, and water, thereby reducing intravascular volume and cardiac preload, which is crucial for decongestion in AHF patients [1].

The pharmacokinetics of this compound reveal that its bioavailability is approximately 51% for oral formulations compared to intravenous administration. The onset of action occurs within an hour after oral administration, while the intravenous route provides a more rapid onset, which is desirable in acute settings. The terminal half-life is approximately two hours, though this can be prolonged in patients with renal impairment [1]. A critical concept in its pharmacodynamics is the "ceiling effect," where there is a maximum achievable rate of sodium excretion, beyond which increasing the dose provides no additional benefit. Furthermore, with chronic use, a "braking phenomenon" can occur, where the natriuretic effect diminishes due to adaptive distal nephron remodeling, potentially leading to diuretic resistance [1].

Evidence-Based Dosing Strategies and Quantitative Data

The initial dosing of intravenous this compound in AHF should be guided by the patient's history of chronic loop diuretic use and renal function. The foundational Diuretic Optimization Strategies Evaluation (DOSE) trial demonstrated that an initial high-dose strategy (2.5 times the oral home dose) was associated with significantly greater net fluid loss and weight reduction over 72 hours compared to a low-dose strategy (1 times the oral home dose), without a significant difference in the primary endpoint of global symptom assessment or long-term renal function change [2] [3].

The following table summarizes the recommended initial IV this compound dosing strategies based on the patient's prior diuretic exposure [4] [1] [2].

Table 1: Initial Intravenous this compound Dosing Strategies for Acute Heart Failure

| Patient Population | Recommended Initial IV Dose | Grade of Recommendation | |

|---|---|---|---|

| 1 | Patients not on chronic oral loop diuretics | 20 to 40 mg IV bolus [1] | Guideline-based [1] |

| 2 | Patients on chronic oral loop diuretic therapy | IV dose equivalent to 2 to 2.5 times the total daily oral home dose [2] [3] | Evidence-based (DOSE trial) |

| 3 | Patients with acute pulmonary edema | 40 mg IV slowly over 1-2 minutes; may increase to 80 mg if no satisfactory response within one hour [4] | Guideline-based |

For dose conversion between different loop diuretics and routes of administration, the following equivalencies should be used in clinical practice and trial design [1] [3].

Table 2: Loop Diuretic Equivalency and Conversion Table

| Diuretic | Oral Dose Equivalent | Intravenous Dose Equivalent |

|---|---|---|

| This compound | 40 mg | 20 mg |

| Bumetanide | 1 mg | 0.5 mg (approx.) |

| Torsemide | 20 mg | 10 mg (approx.) |

The maximum recommended daily dose of this compound can be as high as 600 mg in patients with clinically severe edematous states, though careful clinical and laboratory monitoring is advised when doses exceed 80 mg/day for prolonged periods [4].

Dosing Algorithm and Clinical Protocol Workflow

A standardized, natriuresis-guided protocol ensures consistent and effective decongestion. The following diagram illustrates the logical workflow for the initial 24-hour management of AHF with IV this compound, synthesizing recommendations from recent studies and guidelines [1] [5] [3].

Combination Therapy for Diuretic Resistance

A significant proportion of patients exhibit a suboptimal response to loop diuretics alone, a condition termed diuretic resistance. The primary mechanism is adaptive sodium reabsorption in the distal nephron. In such cases, combination therapy with diuretics acting at different nephron sites is recommended [1] [6].

Table 3: Combination Diuretic Therapy for Suspected Diuretic Resistance

| Combination Strategy | Site of Action | Example Protocol | Key Evidence / Considerations |